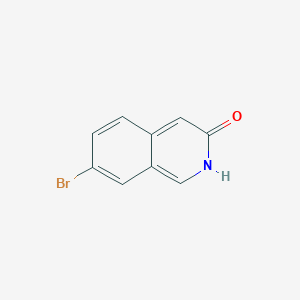

7-Bromoisoquinolin-3-ol

Description

BenchChem offers high-quality 7-Bromoisoquinolin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoisoquinolin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

7-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWUDMFAZPPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624091 | |

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662139-46-0 | |

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 7-Bromoisoquinolin-3-ol: A Key Intermediate in Drug Discovery

CAS Number: 662139-46-0

This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-3-ol, a pivotal heterocyclic building block in the field of medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and its significant role as a precursor in the development of potent kinase inhibitors for therapeutic applications.

Core Chemical Properties

7-Bromoisoquinolin-3-ol is a synthetically produced halogenated hydroxyisoquinoline.[1] The presence of the bromine atom and the hydroxyl group on the isoquinoline scaffold makes it a versatile intermediate for further chemical modifications.[1]

| Property | Value | Source |

| IUPAC Name | 7-bromoisoquinolin-3-ol | [1] |

| CAS Number | 662139-46-0 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

Synthesis and Spectroscopic Analysis

One potential synthetic pathway could be conceptualized as follows:

Caption: A conceptual pathway for the synthesis of 7-Bromoisoquinolin-3-ol.

A general procedure for the bromination of a related compound, 8-hydroxyquinoline, involves dissolving the starting material in a suitable solvent like chloroform, followed by the slow addition of a brominating agent such as N-Bromosuccinimide (NBS) or molecular bromine.[2] The reaction progress is typically monitored by thin-layer chromatography (TLC), and the final product is purified using column chromatography.[2]

Predicted Spectroscopic Data:

Although experimental spectra for 7-Bromoisoquinolin-3-ol are not publicly available, the expected spectroscopic characteristics can be predicted based on the analysis of similar structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine and benzene rings of the isoquinoline core will exhibit characteristic chemical shifts and coupling patterns.

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching vibrations of the isoquinoline ring, and the C-Br stretch.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M and M+2 peaks) would confirm the presence of a single bromine atom.

Role in Drug Discovery and Development

The primary significance of 7-Bromoisoquinolin-3-ol in contemporary research lies in its application as a crucial intermediate for the synthesis of complex bioactive molecules, particularly kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1]

The isoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of biologically active compounds.[1] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 3-position of the isoquinoline core provides strategic points for chemical modification, enabling the synthesis of diverse libraries of compounds for drug screening.

Application in Kinase Inhibitor Synthesis:

7-Bromoisoquinolin-3-ol serves as a key building block in the multi-step synthesis of potent inhibitors of various kinases implicated in cancer progression, such as ALK, c-MET, KDR, and Flt3.[1] The synthetic strategy often involves converting the hydroxyl group to a better leaving group, such as a triflate, which then allows for the introduction of other functional groups through cross-coupling reactions.

Caption: A generalized workflow illustrating the use of 7-Bromoisoquinolin-3-ol in the synthesis of kinase inhibitors.

Biological Activity of Derivatives:

While 7-Bromoisoquinolin-3-ol itself is not typically the final active pharmaceutical ingredient, its derivatives have shown significant potential in biological assays. For instance, various substituted quinoline and isoquinoline derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.

The following table provides a comparative look at the in vitro activity of some quinoline derivatives, highlighting the potential efficacy of compounds that can be synthesized from scaffolds like 7-Bromoisoquinolin-3-ol.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| A quinazoline derivative | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |

| A quinazoline derivative | SW480 (Colon) | 17.85 ± 0.92 | [1] |

| 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | 6.25 | [1] |

| 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 (Breast) | 5.91 | [1] |

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from 7-Bromoisoquinolin-3-ol, standardized in vitro assays are employed.

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The IC₅₀ value is then calculated from the dose-response curve.

Caption: A schematic workflow of the MTT assay for determining the cytotoxicity of synthesized compounds.

Conclusion

7-Bromoisoquinolin-3-ol is a compound of significant interest to the drug discovery and development community. Its versatile chemical structure provides a robust platform for the synthesis of novel kinase inhibitors and other potential therapeutic agents. While detailed synthetic and analytical data for this specific compound are not widely published, this guide consolidates the available information and provides a framework for its synthesis, characterization, and application in the pursuit of new treatments for diseases such as cancer. Further research into the synthesis and biological evaluation of derivatives of 7-Bromoisoquinolin-3-ol is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 7-Bromoisoquinolin-3-ol: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-3-ol, a key intermediate in medicinal chemistry and organic synthesis. This document details its fundamental physicochemical properties, outlines a common synthetic approach, and provides an experimental protocol for a key cross-coupling reaction, highlighting its utility in the development of novel molecular entities.

Core Physicochemical Data

The fundamental properties of 7-Bromoisoquinolin-3-ol are summarized below, providing essential data for experimental design and characterization.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol [1] |

| CAS Number | 662139-46-0[1] |

| Appearance | Off-white to pale yellow crystalline powder[1] |

Synthetic Pathway and Key Reactions

Direct bromination of the isoquinoline core can be challenging and often leads to a mixture of isomers. Therefore, a more regioselective and commonly employed route to 7-Bromoisoquinolin-3-ol is an indirect, multi-step synthesis. This process typically begins with a substituted isoquinolin-3-ol and proceeds through a Sandmeyer-type reaction. The bromine atom at the 7-position then serves as a versatile handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

The following section provides a detailed methodology for a Suzuki-Miyaura cross-coupling reaction using 7-Bromoisoquinolin-3-ol as a starting material. This protocol is a foundational method for the synthesis of 7-arylisoquinolin-3-ol derivatives.

Suzuki-Miyaura Cross-Coupling of 7-Bromoisoquinolin-3-ol

Objective: To synthesize a 7-arylisoquinolin-3-ol derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

-

7-Bromoisoquinolin-3-ol (1.0 eq.)

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Base, e.g., Potassium carbonate (K₂CO₃) (2.0 eq.)

-

Degassed solvent, e.g., 1,4-Dioxane/Water (4:1 mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Flame-dried round-bottom flask with condenser

-

Magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine 7-Bromoisoquinolin-3-ol (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 1,4-dioxane/water solvent mixture. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the final 7-arylisoquinolin-3-ol derivative.

-

Biological Context and Applications

While specific signaling pathways for 7-Bromoisoquinolin-3-ol are not yet extensively documented, the isoquinoline scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[2] Derivatives of isoquinoline have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial properties.[2] Furthermore, related 3-bromo isoquinoline derivatives have been investigated for their analgesic and anti-inflammatory activities.[3] The ability to readily diversify the 7-position of the isoquinoline core through reactions like the Suzuki-Miyaura coupling makes 7-Bromoisoquinolin-3-ol a valuable starting material for generating libraries of novel compounds for biological screening in these and other therapeutic areas.

References

In-Depth Technical Guide to 7-Bromoisoquinolin-3-ol: Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinolin-3-ol is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bicyclic isoquinoline core with a bromine substituent and a hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide offers a comprehensive overview of the known physical properties of 7-Bromoisoquinolin-3-ol, alongside a detailed examination of its role as a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors.

Chemical Identity and Physical Properties

7-Bromoisoquinolin-3-ol is characterized as an off-white to pale yellow crystalline powder.[1] While specific experimental data for some physical properties remain elusive in publicly available literature, the fundamental chemical identifiers and some observed characteristics are summarized below. A related compound, 7-Bromo-3-methoxyisoquinoline, is described as a white to off-white powder with a melting point of 120-125°C, and it is slightly soluble in water but soluble in organic solvents such as ethanol and DMSO. This information may offer some indication of the expected properties of 7-Bromoisoquinolin-3-ol.

Table 1: Chemical Identity and Physical Properties of 7-Bromoisoquinolin-3-ol and a Related Compound

| Property | 7-Bromoisoquinolin-3-ol | 7-Bromo-3-methoxyisoquinoline |

| IUPAC Name | 7-bromoisoquinolin-3-ol[1] | 7-bromo-3-methoxyisoquinoline |

| CAS Number | 662139-46-0[1] | 136055-80-6 |

| Molecular Formula | C₉H₆BrNO[1] | C₁₀H₈BrNO |

| Molecular Weight | 224.06 g/mol [1] | 254.08 g/mol |

| Appearance | Off-white to pale yellow crystalline powder[1] | White to off-white powder |

| Melting Point | Data not available | 120-125 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Slightly soluble in water; Soluble in ethanol and DMSO |

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid like 7-Bromoisoquinolin-3-ol can be determined using a capillary melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the dry, finely powdered 7-Bromoisoquinolin-3-ol is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of high purity.

Solubility Determination

A qualitative assessment of the solubility of 7-Bromoisoquinolin-3-ol in various solvents can be performed to understand its polarity and potential for use in different reaction conditions.

Protocol:

-

Sample Preparation: A small, measured amount of 7-Bromoisoquinolin-3-ol (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL of water, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, etc.) is added to each test tube.

-

Mixing: The tubes are agitated or vortexed to ensure thorough mixing.

-

Observation: The solubility is determined by visual inspection. A compound is considered soluble if it completely dissolves to form a clear solution. It is partially soluble if some of the solid remains undissolved, and insoluble if the solid does not dissolve at all.

Synthetic Applications in Drug Discovery

7-Bromoisoquinolin-3-ol is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies. The bromine atom at the 7-position serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the hydroxyl group at the 3-position can be modified or may participate in hydrogen bonding interactions with the target protein.

Role as a Synthetic Intermediate

A key application of 7-Bromoisoquinolin-3-ol is as a precursor in the multi-step synthesis of potent kinase inhibitors. The general workflow involves the functionalization of the isoquinoline core to construct a molecule that can effectively bind to the ATP-binding site of a target kinase, thereby inhibiting its activity and blocking downstream signaling pathways that promote cancer cell growth and survival.

The following diagram illustrates a generalized synthetic workflow for the utilization of a brominated heterocyclic intermediate, such as 7-Bromoisoquinolin-3-ol, in the synthesis of a kinase inhibitor.

Caption: Generalized synthetic workflow for a kinase inhibitor.

This workflow highlights the strategic use of 7-Bromoisoquinolin-3-ol. The initial modification of the hydroxyl group can be a necessary step to either protect it during subsequent reactions or to convert it into a better leaving group (e.g., a triflate) for cross-coupling. The subsequent palladium-catalyzed cross-coupling reaction at the bromine position is a powerful method to introduce a wide range of aryl or heteroaryl groups, which are often crucial for binding to the kinase. Final steps may involve deprotection or further modification of other functional groups to yield the final active pharmaceutical ingredient (API).

Conclusion

7-Bromoisoquinolin-3-ol is a key synthetic intermediate with significant potential in the development of novel therapeutics. While a complete profile of its physical properties is not yet fully documented, its established role in the synthesis of kinase inhibitors underscores its importance to the scientific and drug development communities. The synthetic strategies outlined in this guide provide a framework for the effective utilization of this versatile molecule in the creation of next-generation targeted therapies. Further characterization of its physical properties will undoubtedly facilitate its broader application in medicinal chemistry.

References

Spectroscopic Data for 7-Bromoisoquinolin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinolin-3-ol (CAS No: 662139-46-0) is a halogenated hydroxyisoquinoline that serves as a valuable synthetic intermediate in medicinal chemistry. Its scaffold is of particular interest in the development of novel kinase inhibitors for oncological applications. Accurate structural elucidation and characterization are critical for its use in multi-step syntheses. This guide provides a summary of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for 7-Bromoisoquinolin-3-ol and details the standard experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Bromoisoquinolin-3-ol. It is important to note the potential for tautomerism between the -ol and -one forms, which would be reflected in the experimental spectra.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | br s | 1H | O-H / N-H |

| ~8.0 - 8.2 | d | 1H | H-8 |

| ~7.8 - 8.0 | d | 1H | H-5 |

| ~7.6 - 7.8 | dd | 1H | H-6 |

| ~7.0 - 7.2 | s | 1H | H-4 |

| ~6.5 - 6.7 | s | 1H | H-1 |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-3 |

| ~145 - 150 | C-8a |

| ~135 - 140 | C-4a |

| ~130 - 135 | C-6 |

| ~128 - 132 | C-8 |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-7 |

| ~115 - 120 | C-1 |

| ~100 - 105 | C-4 |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z Value | Interpretation |

| 223/225 | Molecular Ion (M⁺) : Shows a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom. |

| 195/197 | [M - CO]⁺: Loss of carbon monoxide from the keto-tautomer. |

| 144 | [M - Br]⁺: Loss of the bromine radical. |

| 116 | [M - Br - CO]⁺ or [C₈H₆N]⁺: Subsequent loss of carbon monoxide from the [M - Br]⁺ fragment. |

Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, s | O-H stretch (from the hydroxyl group) |

| 3200 - 3000 | m | N-H stretch (if keto-enol tautomerism occurs) |

| 3100 - 3000 | m | Aromatic C-H stretch |

| ~1650 | s | C=O stretch (from keto-tautomer) |

| 1620 - 1580 | m, s | C=C and C=N ring stretching vibrations |

| 1250 - 1000 | s | C-O stretch |

| 850 - 800 | s | C-H out-of-plane bending (aromatic) |

| 600 - 500 | m | C-Br stretch |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like 7-Bromoisoquinolin-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[1][2]

-

Sample Preparation: Approximately 5-10 mg of 7-Bromoisoquinolin-3-ol is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal reference (δ = 0.00 ppm), although referencing to the residual solvent peak is also common.[2]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity. The probe must be tuned to the correct frequencies for ¹H and ¹³C.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include setting the appropriate spectral width, acquisition time (typically 2-4 seconds), and a relaxation delay (1-5 seconds). Multiple scans (e.g., 8 to 64) are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to produce a spectrum with single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are necessary to obtain a good signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and calibrated.

Mass Spectrometry (MS)

This protocol describes a general method for obtaining an Electron Ionization (EI) mass spectrum.[3][4]

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source, typically using a direct insertion probe which allows the sample to be heated and volatilized under high vacuum.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•) and causing fragmentation.[4]

-

Mass Analysis: The resulting ions are accelerated by an electric field and then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.[3]

-

Detection: An electron multiplier or similar detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Infrared (IR) Spectroscopy

This protocol details the thin solid film method, a common technique for analyzing solid samples.[5]

-

Sample Preparation: A small amount of 7-Bromoisoquinolin-3-ol (a few milligrams) is dissolved in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

-

Film Deposition: A drop of this solution is applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

-

Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean salt plate is typically recorded first. The sample spectrum is then acquired.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a synthesized compound using the spectroscopic methods described.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

References

Biological activity of 7-Bromoisoquinolin-3-ol derivatives

An In-depth Technical Guide to the Biological Activity of 7-Bromoisoquinolin-3-ol Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant therapeutic value.[1] This technical guide focuses on the synthetic potential and predicted biological activities of derivatives based on the 7-Bromoisoquinolin-3-ol scaffold. While specific biological data for this exact family of compounds is not extensively documented in publicly available literature, this paper will extrapolate potential therapeutic applications by examining closely related isoquinoline and quinoline analogs. We will detail common synthetic derivatization strategies, provide generalized protocols for key biological assays, and outline a potential drug discovery workflow. The strategic placement of a versatile bromine handle at the 7-position and a key hydrogen-bonding hydroxyl group at the 3-position makes this scaffold a highly promising starting point for the development of novel therapeutic agents.[2]

Introduction: The Isoquinoline Scaffold

First isolated from coal tar in 1885, the isoquinoline nucleus is a fundamental heterocyclic aromatic system.[1] Its prominence in medicinal chemistry was established much earlier with the isolation of alkaloids like morphine and papaverine, revealing the isoquinoline core as a key component of potent, naturally occurring bioactive compounds.[1] Today, isoquinoline derivatives are associated with a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic activities.[1][3][4]

The 7-Bromoisoquinolin-3-ol scaffold offers two distinct points for chemical modification:

-

C7-Bromine: This position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[2]

-

C3-Hydroxyl: The hydroxyl group, existing in tautomeric equilibrium with its corresponding keto form (isoquinolone), is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzyme active sites.

Synthetic Strategies for Derivatization

The primary route to creating a diverse library of compounds from the 7-Bromoisoquinolin-3-ol core is through palladium-catalyzed cross-coupling reactions at the C7 position. The Suzuki-Miyaura coupling is a particularly powerful method for forming C-C bonds with aryl and heteroaryl boronic acids or esters.

Logical Workflow for Synthesis of Derivatives

Caption: Synthetic workflow for generating a chemical library via Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on methods reported for analogous bromo-heterocyclic compounds and should be optimized for specific substrates.[4][5]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 7-Bromoisoquinolin-3-ol (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically Dioxane/Water or Toluene/Ethanol/Water.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the desired 7-aryl-isoquinolin-3-ol derivative.

Potential Biological Activities and Quantitative Data from Related Analogs

Direct quantitative data for 7-Bromoisoquinolin-3-ol derivatives are scarce. However, by examining related structures, we can infer likely areas of biological activity. The following tables summarize reported activities for analogous compounds.

Table 1: Anti-inflammatory and Analgesic Activity of 3-Bromo Isoquinoline Derivatives

Data extracted from studies on different bromo-isoquinoline isomers, suggesting potential for the 7-bromo-3-ol scaffold.[3][4]

| Compound Class | Assay | Endpoint | Result/Activity | Reference |

| 3-Bromo Isoquinoline Derivatives | Carrageenan-induced paw edema (in vivo) | % Inhibition | Noteworthy anti-inflammatory activity reported | [3][4] |

| 3-Bromo Isoquinoline Derivatives | Acetic acid-induced writhing (in vivo) | % Inhibition | Significant analgesic effects observed | [3][4] |

| 3-Bromo Isoquinoline Derivatives | COX-2 Inhibition (in silico/in vitro) | Binding Affinity / IC₅₀ | Predicted to be potential COX-2 inhibitors | [3][4] |

Table 2: Enzyme Inhibitory Activity of Related Heterocycles

Various isoquinoline and quinoline scaffolds have shown potent inhibitory activity against key enzymes in disease pathways.[5][6][7]

| Compound Class | Target Enzyme | Endpoint | Potency | Reference |

| 7-Aryl-pyrrolo[2,1-b]quinazolinones (from 7-bromo quinoline precursor) | Acetylcholinesterase (AChE) | IC₅₀ | 6.08 µM (lead compound) | [5] |

| General Isoquinoline Derivatives | Protein Kinases | IC₅₀ | Activity is highly dependent on substitution pattern | [2][6] |

| Quinazoline Derivatives | Bacillus cereus Sphingomyelinase C | IC₅₀ | 6.43 µM (lead compound) | [7] |

Table 3: Antimicrobial Activity of Related Scaffolds

The quinoline and isoquinoline cores are present in many antimicrobial agents.[4][8]

| Compound Class | Assay Type | Endpoint | Reported Activity | Reference |

| 3-Bromo Isoquinoline Derivatives | Broth Dilution | MIC | Screened for antibacterial and antifungal activity | [4] |

| Substituted Quinoline Derivatives | Broth Dilution | MIC | Efficacy against various pathogenic bacteria and fungi | [8] |

Proposed Drug Discovery and Development Workflow

A research program targeting novel therapeutics from the 7-Bromoisoquinolin-3-ol scaffold would follow a structured, multi-stage process.

Caption: A logical workflow for a drug discovery program starting from the core scaffold.

Key Experimental Protocols (Generalized)

Protocol 5.1: In Vitro Kinase Inhibition Assay

-

Assay Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific protein kinase. The amount of phosphorylation is quantified, often using a fluorescence- or luminescence-based readout.

-

Materials: Kinase enzyme, corresponding substrate (peptide or protein), ATP (adenosine triphosphate), assay buffer, test compounds (dissolved in DMSO), detection reagent (e.g., ADP-Glo™ or similar).

-

Procedure: a. Serially dilute test compounds in DMSO to create a concentration gradient. b. In a microplate (e.g., 384-well), add the kinase enzyme, substrate, and buffer. c. Add the test compound dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls. d. Initiate the kinase reaction by adding a predetermined concentration of ATP. e. Incubate the plate at a specified temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity. g. Read the signal (luminescence/fluorescence) on a plate reader.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 5.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Assay Principle: This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: Bacterial or fungal strain, appropriate growth medium (e.g., Mueller-Hinton Broth), test compounds, positive control antibiotic (e.g., Ciprofloxacin), 96-well microplates.

-

Procedure: a. Prepare a standardized inoculum of the microorganism in the growth medium. b. Serially dilute the test compounds in the growth medium directly in the wells of the 96-well plate. c. Add the microbial inoculum to each well, ensuring the final volume is consistent. d. Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only). e. Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria). f. After incubation, visually inspect the plates for turbidity (microbial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.

-

Data Analysis: The MIC value is reported in µg/mL or µM.

Conclusion

The 7-Bromoisoquinolin-3-ol scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its synthetic tractability, particularly via modern cross-coupling chemistry, allows for the creation of large, diverse chemical libraries. Based on the documented biological activities of closely related isoquinoline and quinoline analogs, derivatives of this scaffold are predicted to have potential as anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory agents, particularly in the areas of oncology and neurodegenerative disease. This guide provides a foundational framework of synthetic strategies and biological evaluation protocols to encourage and facilitate further research into this valuable class of compounds. Rigorous screening and systematic SAR studies are required to unlock the full therapeutic potential of 7-Bromoisoquinolin-3-ol derivatives.

References

- 1. 7-Bromoisoquinolin-3-ol | 662139-46-0 | Benchchem [benchchem.com]

- 2. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]

- 3. jptcp.com [jptcp.com]

- 4. jptcp.com [jptcp.com]

- 5. mdpi.com [mdpi.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Quinazoline derivatives as novel bacterial sphingomyelinase enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Therapeutic Potential of Isoquinolin-3-ol Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. Among its many derivatives, the isoquinolin-3-ol core has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases. This technical guide provides an in-depth overview of the current understanding of isoquinolin-3-ol compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

Anticancer Applications

Isoquinolin-3-ol derivatives have shown notable promise as anticancer agents, with research highlighting their potent cytotoxic and antiproliferative effects against various cancer cell lines.

Inhibition of Cellular Proliferation

Substituted isoquinolin-3-ol and its analogs, particularly those with aryl substitutions at the 1-position, have demonstrated significant growth-inhibitory activity.

Table 1: Anticancer Activity of 1-Substituted Isoquinolin-3-ol Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Breast (MCF-7) | 0.08 | [1] |

| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Liver (HepG2) | 0.05 | [1] |

| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Lung (A549) | 0.12 | [1] |

| 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one | Colon (HCT116) | 0.06 | [1] |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | Various | Mean GI50 = -5.18 (log M) | [2] |

| Isoquinoline-1,3,4-trione derivative (Compound I) | Caspase-3 (in vitro) | 1.8 µM | [3] |

Note: Data for isoquinolin-1(2H)-ones and other closely related derivatives are included to illustrate the potential of the broader isoquinolinone scaffold.

Mechanisms of Action in Cancer

The anticancer effects of isoquinoline derivatives are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression and apoptosis. Some derivatives have been shown to induce G2/M phase cell cycle arrest and trigger apoptosis through the activation of caspase cascades[4][5]. One identified mechanism for a class of isoquinoline-1,3,4-trione derivatives involves the generation of reactive oxygen species (ROS), leading to the inactivation of key executioner enzymes of apoptosis like caspase-3[3][6].

While the direct inhibition of the PI3K/Akt/mTOR pathway by isoquinolin-3-ol compounds is yet to be definitively established, this pathway is a known target for the broader class of isoquinoline alkaloids[7]. The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers[8][9][10][11].

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for isoquinoline compounds.

Neuroprotective and Anti-inflammatory Applications

Beyond oncology, isoquinoline alkaloids have demonstrated significant neuroprotective and anti-inflammatory properties[12][13][14]. These effects are often linked to the modulation of inflammatory signaling pathways and the reduction of oxidative stress.

Modulation of Inflammatory Pathways

Isoquinoline derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins[13]. The mechanism often involves the inhibition of key signaling pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways[13]. For instance, certain isoquinoline-1-carboxamides have been found to inhibit the phosphorylation of MAPKs (ERK, JNK, and p38) and prevent the nuclear translocation of NF-κB in microglial cells[13].

Caption: The MAPK/NF-κB signaling pathway in neuroinflammation.

Experimental Protocols

Synthesis of 1-Substituted-Isoquinolin-3-ols

A general method for the synthesis of 1-substituted-isoquinolin-3-ols involves the Friedel-Crafts acylation of an activated aromatic compound with a phenacetyl chloride, followed by reaction with a thiocyanate and subsequent cyclization[15].

General Procedure:

-

To a stirred solution of the appropriate phenacetyl chloride and an alkyl or aryl thiocyanate in a suitable solvent (e.g., dichloromethane) at 0 °C, a Friedel-Crafts catalyst (e.g., aluminum chloride) is added portion-wise.

-

The reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

The reaction is quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

The aqueous layer is separated and basified with a suitable base (e.g., sodium hydroxide) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.

Caption: General workflow for the synthesis of 1-substituted-isoquinolin-3-ols.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of isoquinolin-3-ol compounds on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Isoquinolin-3-ol compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan dissolution)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of the isoquinolin-3-ol compound for 48-72 hours. Include a vehicle control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value[16][17].

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay is used to determine the inhibitory effect of isoquinolin-3-ol compounds on specific kinases.

Materials:

-

Kinase of interest

-

Substrate (peptide or protein)

-

ATP

-

Isoquinolin-3-ol compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

In a 384-well plate, add the test compound at various concentrations.

-

Add a mixture of the kinase and its substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence and calculate the percentage of inhibition to determine the IC50 value[16][18][19].

Conclusion and Future Directions

The isoquinolin-3-ol scaffold represents a promising starting point for the development of novel therapeutic agents. The existing data, primarily on related isoquinolinone structures, strongly suggests potential for potent anticancer, neuroprotective, and anti-inflammatory activities. Future research should focus on the synthesis and biological evaluation of a wider range of structurally diverse isoquinolin-3-ol derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as drug candidates for a variety of diseases. The exploration of their potential as kinase inhibitors, in particular, warrants further investigation.

References

- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 2. fujc.pp.ua [fujc.pp.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase [mdpi.com]

- 19. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]

7-Bromoisoquinolin-3-ol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 7-Bromoisoquinolin-3-ol, a key intermediate in the synthesis of complex molecules for pharmaceutical development. While specific experimental data for this compound is not extensively available in public literature, this document outlines the methodologies for determining these critical parameters, presents data for structurally similar compounds, and offers a framework for its handling and storage.

Chemical and Physical Properties

7-Bromoisoquinolin-3-ol is a halogenated hydroxyisoquinoline that serves as a valuable building block in medicinal chemistry. Its structure, featuring a bromine atom and a hydroxyl group on the isoquinoline core, allows for diverse chemical modifications.

| Property | Value | Reference |

| IUPAC Name | 7-bromoisoquinolin-3-ol | [1] |

| CAS Number | 662139-46-0 | [1] |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.06 g/mol | [1] |

| Appearance | Off-white to pale yellow crystalline powder | [1] |

Solubility Profile

Table 2.1: Predicted Solubility of 7-Bromoisoquinolin-3-ol

| Solvent | Predicted Solubility |

| Water | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

| Acetonitrile | Slightly Soluble |

| Chloroform | Slightly Soluble |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the thermodynamic solubility of 7-Bromoisoquinolin-3-ol.

Objective: To determine the equilibrium solubility of 7-Bromoisoquinolin-3-ol in various solvents at a specified temperature.

Materials:

-

7-Bromoisoquinolin-3-ol

-

Selected solvents (e.g., water, DMSO, ethanol, PBS buffers of various pH)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 7-Bromoisoquinolin-3-ol of known concentration in a suitable organic solvent (e.g., DMSO).

-

Sample Preparation: Add an excess amount of 7-Bromoisoquinolin-3-ol to a series of vials, each containing a known volume of the test solvent.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and analyze the concentration of 7-Bromoisoquinolin-3-ol using a validated HPLC method.

-

Quantification: Determine the solubility by comparing the peak area of the sample to a standard curve generated from the stock solution.

Diagram 2.1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of a compound.

Stability Profile

The stability of 7-Bromoisoquinolin-3-ol is a critical parameter for its use as a research chemical and in drug development. Stability testing ensures that the compound maintains its chemical integrity and purity under various environmental conditions.

Table 3.1: Predicted Stability of 7-Bromoisoquinolin-3-ol

| Condition | Predicted Stability |

| Solid State (Room Temperature, Protected from Light) | Stable |

| Solution (DMSO, -20°C) | Stable for several months |

| Aqueous Solution (Neutral pH) | Moderate stability, potential for degradation |

| Acidic/Basic Conditions | Potential for hydrolysis or other degradation |

| Exposure to Light | Potential for photodegradation |

Experimental Protocol for Stability Assessment

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of 7-Bromoisoquinolin-3-ol under various storage conditions over time.

Materials:

-

7-Bromoisoquinolin-3-ol

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers (e.g., amber glass vials)

-

HPLC system

-

Mass spectrometer (MS) for degradation product identification

-

Forced degradation study reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

-

Sample Preparation: Accurately weigh and store 7-Bromoisoquinolin-3-ol in appropriate containers under the specified storage conditions.

-

Storage Conditions (ICH Guidelines):

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any physical changes.

-

Assay: Quantification of the remaining 7-Bromoisoquinolin-3-ol using a stability-indicating HPLC method.

-

Purity/Degradation Products: Detection and quantification of any impurities or degradation products.

-

-

Forced Degradation Studies: To understand potential degradation pathways, subject the compound to stress conditions:

-

Acidic Hydrolysis: Treat with HCl.

-

Basic Hydrolysis: Treat with NaOH.

-

Oxidation: Treat with H₂O₂.

-

Thermal Stress: Expose to high temperature.

-

Photostability: Expose to light (ICH Q1B).

-

-

Data Evaluation: Analyze the data to determine the shelf-life and recommend appropriate storage conditions.

Diagram 3.1: Experimental Workflow for Stability Testing

Caption: Workflow for conducting stability testing according to ICH guidelines.

Signaling Pathways and Applications

7-Bromoisoquinolin-3-ol is primarily utilized as a synthetic intermediate in the development of kinase inhibitors for the treatment of proliferative diseases like cancer.[1] Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

Diagram 4.1: Role of 7-Bromoisoquinolin-3-ol in Kinase Inhibitor Synthesis

Caption: Role of 7-Bromoisoquinolin-3-ol in synthesizing kinase inhibitors.

Conclusion

While specific experimental data on the solubility and stability of 7-Bromoisoquinolin-3-ol is limited, this guide provides a robust framework for its characterization based on established scientific principles and regulatory guidelines. The provided experimental protocols can be readily adapted to generate the necessary data for research and development purposes. Understanding these properties is essential for the effective use of this versatile building block in the synthesis of novel therapeutic agents.

References

The Pivotal Role of 7-Bromoisoquinolin-3-ol in the Synthesis of Advanced Kinase Inhibitors

For Immediate Release

[City, State] – 7-Bromoisoquinolin-3-ol, a substituted isoquinoline derivative, is primarily recognized not for its direct biological effects but as a crucial building block in the synthesis of potent and selective kinase inhibitors. While data on the intrinsic mechanism of action of 7-Bromoisoquinolin-3-ol is scarce, its significance lies in its utility as a versatile synthetic intermediate for creating complex molecules targeting key signaling pathways in diseases like cancer.

Kinases are a class of enzymes that play a central role in cell signaling and are frequently dysregulated in various cancers. Consequently, the development of kinase inhibitors has become a major focus of modern drug discovery. The isoquinoline scaffold is a common feature in many biologically active compounds, and strategic modifications of this core structure, such as the introduction of a bromine atom and a hydroxyl group in 7-Bromoisoquinolin-3-ol, provide synthetic handles for the construction of highly specific inhibitors.

A prime example of its application is in the multi-step synthesis of inhibitors targeting kinases such as ALK, c-MET, KDR, and Flt3, which are implicated in the progression of various tumors.[1] The bromine atom at the 7-position and the hydroxyl group at the 3-position of the isoquinoline ring serve as key functional groups for further chemical modifications, allowing for the attachment of various pharmacophores that can interact with the active sites of target kinases.

Synthetic Utility in Kinase Inhibitor Development

The synthesis of advanced kinase inhibitors from 7-Bromoisoquinolin-3-ol typically involves a series of chemical transformations. A common strategy is the conversion of the hydroxyl group to a triflate (trifluoromethanesulfonate), which is an excellent leaving group for subsequent cross-coupling reactions. This triflate intermediate can then be reacted with a variety of boronic acids or other organometallic reagents in palladium-catalyzed reactions, such as the Suzuki coupling, to introduce diverse substituents at the 3-position of the isoquinoline core. The bromine at the 7-position can also be utilized in similar cross-coupling reactions to introduce further diversity.

This modular synthetic approach allows for the systematic exploration of the chemical space around the isoquinoline scaffold to optimize the potency and selectivity of the final kinase inhibitor.

Mechanism of Action of a Representative Downstream Kinase Inhibitor

While 7-Bromoisoquinolin-3-ol itself is not the final active compound, it is a key precursor to molecules that are potent kinase inhibitors. For instance, a hypothetical kinase inhibitor synthesized from this intermediate, let's call it "Isoquinalinib," would likely function as an ATP-competitive inhibitor.

Isoquinalinib's Mechanism of Action would involve:

-

Binding to the ATP-binding pocket of the target kinase (e.g., ALK or c-MET). The isoquinoline core would serve as the scaffold that orients the various substituents to make optimal contact with the amino acid residues in the active site.

-

Formation of key interactions , such as hydrogen bonds, hydrophobic interactions, and potentially halogen bonds (from the bromine or other introduced halogens) with the kinase domain.

-

Blocking the binding of ATP , thereby preventing the transfer of a phosphate group to downstream substrate proteins.

-

Inhibition of the kinase signaling pathway , leading to the suppression of cell proliferation, survival, and other cancer-promoting processes.

Quantitative Data for a Representative Kinase Inhibitor

The following table summarizes hypothetical quantitative data for "Isoquinalinib," a kinase inhibitor synthesized using 7-Bromoisoquinolin-3-ol as a starting material.

| Target Kinase | IC50 (nM) | Assay Type |

| ALK | 15 | Enzymatic |

| c-MET | 25 | Enzymatic |

| KDR (VEGFR2) | 150 | Enzymatic |

| Flt3 | 200 | Enzymatic |

Note: This data is representative and intended to illustrate the type of information that would be generated for a final drug compound, not for 7-Bromoisoquinolin-3-ol itself.

Detailed Experimental Protocols

Synthesis of a Triflate Intermediate from 7-Bromoisoquinolin-3-ol

Objective: To convert the hydroxyl group of 7-Bromoisoquinolin-3-ol to a triflate to enable subsequent cross-coupling reactions.

Materials:

-

7-Bromoisoquinolin-3-ol

-

Triflic anhydride (Tf2O)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 7-Bromoisoquinolin-3-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution.

-

Slowly add triflic anhydride (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired triflate intermediate.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., "Isoquinalinib") against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., ALK, c-MET)

-

Kinase substrate (a specific peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound ("Isoquinalinib")

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced using a detection reagent. The signal is proportional to the kinase activity.

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Visualizing the Synthetic and Signaling Pathways

The following diagrams illustrate the general synthetic workflow from 7-Bromoisoquinolin-3-ol to a kinase inhibitor and the subsequent inhibition of a representative signaling pathway.

References

Application Notes and Protocols for the Synthesis of 7-Bromoisoquinolin-3-ol from 7-Aminoisoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-bromoisoquinolin-3-ol, a valuable intermediate in medicinal chemistry and drug development. The isoquinoline scaffold is a key structural motif in many biologically active compounds, and the presence of both a bromine atom and a hydroxyl group on the 7-bromoisoquinolin-3-ol backbone allows for diverse functionalization and the generation of compound libraries for screening.

The synthetic route described herein starts from the readily available 7-aminoisoquinoline and proceeds through a two-step sequence: a Sandmeyer reaction to introduce the bromine at the 7-position, followed by a proposed hydroxylation at the 3-position. This document provides detailed experimental procedures for each step, along with expected outcomes and characterization data.

Proposed Synthetic Pathway

The synthesis of 7-bromoisoquinolin-3-ol from 7-aminoisoquinoline can be envisioned as a two-step process. The first step involves the conversion of the aromatic amine in 7-aminoisoquinoline to a bromide via a Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate.[1][2] The second, proposed step involves the hydroxylation of the resulting 7-bromoisoquinoline at the 3-position. While direct hydroxylation of isoquinolines can be challenging, one plausible approach involves the formation of an N-oxide followed by rearrangement.

Caption: Proposed two-step synthesis of 7-bromoisoquinolin-3-ol.

Experimental Protocols

Step 1: Synthesis of 7-Bromoisoquinoline from 7-Aminoisoquinoline (Sandmeyer Reaction)

This protocol describes the diazotization of 7-aminoisoquinoline followed by a copper-catalyzed bromination.

Materials and Reagents:

| Reagent | Supplier | Purity | Molar Mass ( g/mol ) |

| 7-Amino-isoquinoline | Commercial | >98% | 144.17 |

| Hydrobromic acid (48%) | Commercial | 48% | 80.91 |

| Sodium nitrite | Commercial | >99% | 69.00 |

| Copper(I) bromide | Commercial | >98% | 143.45 |

| Dichloromethane | Commercial | HPLC | 84.93 |

| Sodium bicarbonate | Commercial | >99% | 84.01 |

| Anhydrous sodium sulfate | Commercial | >99% | 142.04 |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 7-aminoisoquinoline (1.0 eq) in 48% hydrobromic acid (HBr) at 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at this temperature for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane (DCM).

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-bromoisoquinoline by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system.

-

Expected Yield and Characterization:

| Product | Appearance | Yield (%) | Melting Point (°C) |

| 7-Bromoisoquinoline | Crystalline solid | 60-70 | 67-72[3][4] |

-

¹H NMR (CDCl₃): δ 9.18 (s, 1H), 8.55 (d, J=6.0 Hz, 1H), 8.12 (s, 1H), 7.75 (dd, J=9.0, 2.0 Hz, 1H), 7.70 (d, J=8.5 Hz, 1H), 7.62 (d, J=5.5 Hz, 1H).

-

¹³C NMR (CDCl₃): δ 152.5, 144.0, 135.5, 131.0, 130.0, 128.5, 127.0, 122.0, 121.0.

-

MS (EI): m/z 207/209 (M⁺, Br isotope pattern).

Step 2 (Proposed): Synthesis of 7-Bromoisoquinolin-3-ol from 7-Bromoisoquinoline

This proposed protocol is based on the N-oxidation of the isoquinoline ring followed by a rearrangement to introduce the hydroxyl group at the 3-position.

Caption: Proposed workflow for the hydroxylation of 7-bromoisoquinoline.

Materials and Reagents:

| Reagent | Supplier | Purity | Molar Mass ( g/mol ) |

| 7-Bromoisoquinoline | From Step 1 | >95% | 208.05 |

| Glacial acetic acid | Commercial | >99% | 60.05 |

| Hydrogen peroxide (30%) | Commercial | 30% | 34.01 |

| Acetic anhydride | Commercial | >98% | 102.09 |

| Sodium hydroxide | Commercial | >98% | 40.00 |

| Hydrochloric acid | Commercial | 37% | 36.46 |

Procedure:

-

N-Oxidation:

-

Dissolve 7-bromoisoquinoline (1.0 eq) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (H₂O₂) (2.0-3.0 eq) at room temperature.

-

Heat the mixture to 70-80 °C for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully remove the excess acetic acid and peroxide under reduced pressure. The crude 7-bromoisoquinoline N-oxide can be used directly in the next step or purified by crystallization.

-

-

Rearrangement and Hydrolysis:

-

To the crude 7-bromoisoquinoline N-oxide, add acetic anhydride.

-

Heat the mixture to reflux for 1-2 hours. This will induce a rearrangement to form 3-acetoxy-7-bromoisoquinoline.

-

Cool the reaction mixture and carefully quench with water.

-

Add a solution of sodium hydroxide (NaOH) and heat to hydrolyze the acetate ester to the corresponding alcohol.

-

After hydrolysis is complete (monitor by TLC), cool the mixture and carefully acidify with hydrochloric acid (HCl) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to afford crude 7-bromoisoquinolin-3-ol.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Expected Product Characteristics:

| Product | Appearance | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 7-Bromoisoquinolin-3-ol | Solid | 662139-46-0[5] | C₉H₆BrNO | 224.05[5] |

-

¹H NMR and ¹³C NMR: Spectroscopic data should be consistent with the structure of 7-bromoisoquinolin-3-ol.

-

MS (ESI): m/z 224/226 (M+H⁺, Br isotope pattern).

Disclaimer: The protocol for Step 2 is a proposed synthetic route based on established chemical principles for the modification of isoquinoline derivatives. Researchers should perform small-scale trials to optimize reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 2. 7-Bromoquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]

- 3. 7-Bromoisoquinoline 97 58794-09-5 [sigmaaldrich.com]

- 4. 7-Bromoisoquinoline 97 58794-09-5 [sigmaaldrich.com]

- 5. 7-Bromoisoquinolin-3-ol | 662139-46-0 | Benchchem [benchchem.com]

Application Notes and Protocols: Regioselective Bromination of the Isoquinoline Core

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The functionalization of this heterocyclic system is crucial for the development of new drug candidates. Specifically, the introduction of a bromine atom provides a versatile handle for further modifications through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. However, the electrophilic bromination of the electron-poor isoquinoline ring can lead to a mixture of isomers, making regioselective synthesis a significant challenge.

These application notes provide an overview of modern methods for the regioselective bromination of the isoquinoline core, with a focus on producing the valuable 5-bromo and 8-bromo isomers. Detailed protocols and quantitative data are presented to aid researchers in the practical application of these methodologies.

Regioselective Bromination Strategies

Electrophilic aromatic substitution on the isoquinoline ring predominantly occurs on the benzene ring, as the pyridine ring is deactivated by the protonated nitrogen atom under acidic conditions. The primary positions for substitution are C5 and C8. The regioselectivity of the bromination is highly sensitive to the choice of brominating agent, acid catalyst, temperature, and concentration[1][2].

The most common and effective method for achieving high regioselectivity involves the use of N-Bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid (H₂SO₄)[1][2]. The strong acid serves a dual purpose: it protonates the isoquinoline nitrogen, deactivating the pyridine ring, and it enhances the electrophilicity of the brominating agent[2].

Careful temperature control is paramount for selectivity. At lower temperatures (e.g., -25°C to -15°C), the formation of 5-bromoisoquinoline is strongly favored[3][4]. At higher temperatures, the proportion of the 8-bromo isomer increases, leading to difficult-to-separate mixtures[3].

Data Presentation: Summary of Bromination Conditions

The following table summarizes various conditions and outcomes for the regioselective bromination of isoquinoline.

| Brominating Agent | Acid / Catalyst | Temperature (°C) | Major Product(s) | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | H₂SO₄ | -26 to -18 | 5-Bromoisoquinoline | High (used in-situ) | [3] |

| N-Bromosuccinimide (NBS) | H₂SO₄ | -30 to -15 | 5- or 8-Bromoisoquinoline | Not specified | [4][5] |

| N,N′-dibromoisocyanuric acid (DBI) | CF₃SO₃H | Not specified | 5-Bromoisoquinoline | Not specified | [1][2] |

| Liquid Bromine (Br₂) | Aluminum Chloride (AlCl₃) | 75 | 5-Bromoisoquinoline | 43-46 | [4][5] |

| Gaseous Bromine (Br₂) | Aluminum Chloride (AlCl₃) | Not specified | 5-Bromoisoquinoline | 42 | [4][5] |

| N-Bromosuccinimide (NBS) | H₂SO₄ | -18 to -10 | 5-Bromo-8-nitroisoquinoline | 47-51 | [3] |

Mandatory Visualization

Reaction Scheme and Experimental Workflows

Experimental Protocols

The following protocols are adapted from established literature procedures and are intended for use by trained chemists.[3] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-Bromoisoquinoline

This procedure describes the highly regioselective synthesis of 5-bromoisoquinoline, which is often used directly in the subsequent nitration step without isolation.[3]

Materials:

-

Isoquinoline (97%)

-

N-Bromosuccinimide (NBS, 99%), recrystallized

-

Concentrated Sulfuric Acid (H₂SO₄, 96%)

-

Ammonium Hydroxide (aq. NH₃, 25%)

-

Crushed Ice

-

Deionized Water

Equipment:

-

Three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Dry ice-acetone bath

-

Large beaker or flask for quenching

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a 2-L, three-necked flask, add 400 mL of concentrated sulfuric acid. Cool the acid to below 30°C in an ice-water bath.

-

Addition of Isoquinoline: Slowly add isoquinoline (44.0 g, 330 mmol) to the stirred acid, ensuring the internal temperature remains below 30°C. Complete dissolution must be achieved.[3]

-

Cooling: Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Addition of NBS: To the vigorously stirred solution, add recrystallized N-bromosuccinimide (64.6 g, 363 mmol, 1.1 equiv) in small portions. Carefully maintain the internal temperature between -26°C and -22°C during the addition.[3]

-

Reaction: Stir the suspension efficiently for 2 hours at -22°C (± 1°C), and then for an additional 3 hours at -18°C (± 1°C). The mixture should become a homogeneous solution.[3]

-

Work-up (for isolation):

-

Carefully pour the reaction mixture onto 1.0 kg of crushed ice in a large flask.

-

While stirring and maintaining the temperature below 30°C, adjust the pH to 8.0 by slowly adding 25% aqueous ammonia.

-

Stir the resulting suspension in an ice-water bath for 2 hours to ensure complete precipitation.

-

-

Isolation:

-

Isolate the precipitated solids by filtration.

-

Wash the solids thoroughly with three 1-L portions of ice-cold water.

-

Air-dry the product to a constant weight to afford crude 5-bromoisoquinoline. Further purification can be achieved by recrystallization or column chromatography if required.

-

Protocol 2: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline